

In-Depth Technical Guide to the Toxicological Profile of Hydroxy Itraconazole

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Compound of Interest		
Compound Name:	Hydroxy Itraconazole	
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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxy itraconazole is the major active metabolite of the triazole antifungal agent itraconazole. Possessing a comparable antifungal spectrum to its parent compound, hydroxy itraconazole significantly contributes to the overall therapeutic effect and toxicological profile of itraconazole therapy. This technical guide provides a comprehensive overview of the known toxicological properties of hydroxy itraconazole, with a focus on its impact on cardiac and hepatic functions. While specific quantitative toxicity data for hydroxy itraconazole remains limited, this document synthesizes available information on its mechanism of action, metabolic pathways, and its role in the adverse effects associated with itraconazole. This guide is intended to serve as a resource for researchers and professionals involved in drug development and toxicological assessment.

Introduction

Itraconazole is a broad-spectrum antifungal drug widely used in the treatment of various fungal infections. Following oral administration, itraconazole undergoes extensive hepatic metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to the formation of several metabolites. Among these, **hydroxy itraconazole** is the most prominent and is pharmacologically active, with in vitro antifungal activity comparable to the parent drug.[1] Consequently, the toxicological profile of itraconazole is intrinsically linked to the effects of **hydroxy itraconazole**. Understanding the specific toxicities of this metabolite is crucial for a



complete safety assessment of itraconazole and for the development of safer antifungal therapies.

General Toxicology and Pharmacokinetics

Metabolism and Pharmacokinetics:

Itraconazole is metabolized to **hydroxy itraconazole** in the liver by CYP3A4.[2] The plasma concentrations of **hydroxy itraconazole** are often higher than those of the parent drug, and both compounds exhibit high protein binding (>99%).[3] The elimination half-life of both itraconazole and **hydroxy itraconazole** is dose-dependent and can be prolonged with repeated administration.[4]

Drug Interactions:

Both itraconazole and **hydroxy itraconazole** are potent inhibitors of CYP3A4, the same enzyme responsible for their metabolism. This creates a significant potential for drug-drug interactions, leading to elevated plasma concentrations of co-administered drugs that are substrates of CYP3A4, which can, in turn, increase the risk of adverse reactions.[5]

Organ-Specific Toxicity

The primary toxicities associated with itraconazole, and by extension **hydroxy itraconazole**, are cardiotoxicity and hepatotoxicity.

Cardiotoxicity

Itraconazole has been associated with dose-dependent negative inotropic effects, leading to congestive heart failure (CHF) in some patients.[4][6] While the precise contribution of **hydroxy itraconazole** to this cardiotoxicity is not fully elucidated, its significant systemic exposure suggests a likely involvement.

Mechanism of Cardiotoxicity:

The proposed mechanisms for itraconazole-induced cardiotoxicity include:

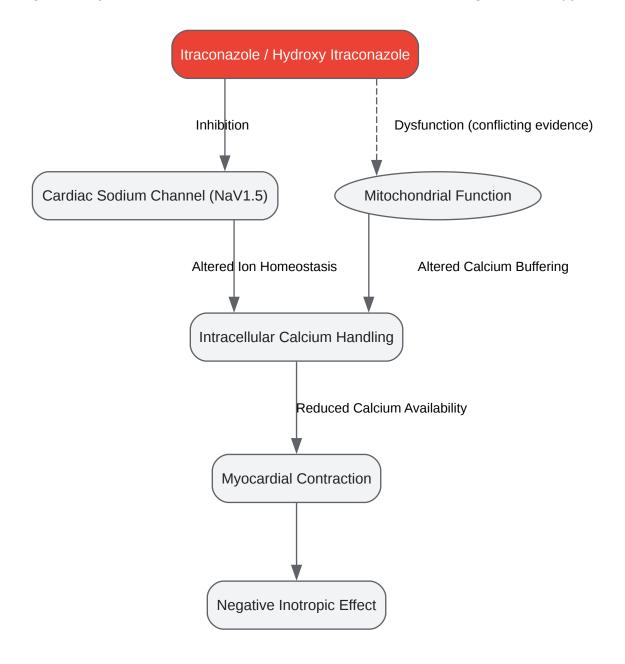
• Direct Negative Inotropic Effect: Studies have shown that itraconazole can directly decrease cardiac contractility.[4][7] The exact signaling pathway is not fully understood, but it is



thought to be a direct effect on the heart muscle.

- Mitochondrial Dysfunction: Some evidence suggests that itraconazole may induce mitochondrial toxicity in cardiac cells, although other studies have not observed this effect.[1]
 [7][8]
- Inhibition of Cardiac Ion Channels: Itraconazole has been shown to inhibit the cardiac sodium channel (NaV1.5), which could contribute to its cardiotoxic effects.[7]

Signaling Pathway: Postulated Mechanism of Itraconazole-Induced Negative Inotropy





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Postulated signaling pathway of itraconazole-induced cardiotoxicity.

Hepatotoxicity

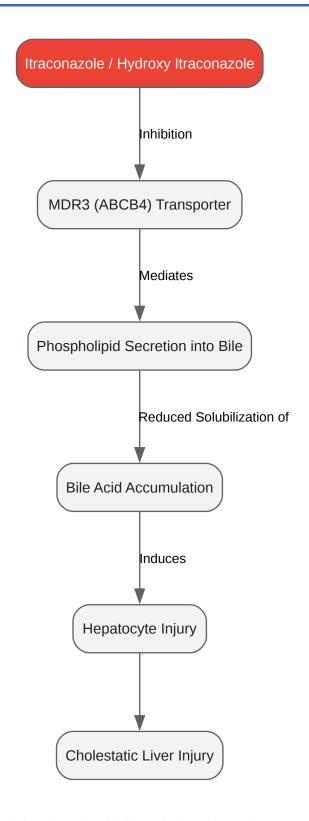
Itraconazole therapy can lead to liver injury, ranging from mild, transient elevations in liver enzymes to severe, and in rare cases, fatal hepatotoxicity.[4][9] The liver injury can manifest as either cholestatic or hepatocellular damage.[9]

Mechanism of Hepatotoxicity:

- Cholestatic Injury: The cholestatic effects of itraconazole are linked to the inhibition of the
 multidrug resistance protein 3 (MDR3), also known as ATP-binding cassette sub-family B
 member 4 (ABCB4).[10][11] MDR3 is a phospholipid translocator in the canalicular
 membrane of hepatocytes. Its inhibition by itraconazole impairs the secretion of
 phospholipids into the bile, leading to an accumulation of toxic bile acids and subsequent
 cholestatic liver injury.[10][11]
- Hepatocellular Injury: The mechanism underlying itraconazole-induced hepatocellular injury
 is considered to be idiosyncratic and is not fully understood.[3] It is likely multifactorial,
 potentially involving metabolic bioactivation to reactive intermediates and subsequent cellular
 stress.

Signaling Pathway: Itraconazole-Induced Cholestatic Hepatotoxicity





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Mechanism of itraconazole-induced cholestatic liver injury.

Quantitative Toxicology Data



Specific quantitative toxicological data for **hydroxy itraconazole**, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not readily available in the public domain. The available data primarily pertains to the parent drug, itraconazole.

Table 1: Acute Toxicity of Itraconazole

Species	Route	LD50	Reference
Rat	Oral	>320 mg/kg	[12]
Mouse	Oral	>320 mg/kg	[12]
Dog	Oral	>200 mg/kg	[12]

Table 2: Repeated-Dose Toxicity of Itraconazole (NOAEL)

Species	Duration	NOAEL	Reference
Rat	6 months	0.1 μg/kg/dose	
Dog	6 months & 1 year	0.02 μg/kg/dose	-

Note: The NOAEL values for itraconazole are from studies with a specific formulation and may not be directly comparable to all itraconazole products.

Experimental Protocols

Detailed experimental protocols for in vivo and in vitro toxicity studies specifically focused on **hydroxy itraconazole** are not widely published. However, standard toxicological testing methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), can be adapted for its evaluation.

In Vivo Repeated-Dose Oral Toxicity Study (Adapted from OECD Guideline 408)

This protocol outlines a general procedure for a 90-day repeated-dose oral toxicity study in rodents, which can be adapted to assess the toxicity of **hydroxy itraconazole**.



Objective: To determine the potential adverse effects of repeated oral administration of **hydroxy itraconazole** over a 90-day period.

Test System:

- Species: Rat (preferred)
- Age: Young adults (e.g., 6-8 weeks old at the start of dosing)
- Groups: At least 3 dose groups and a control group (vehicle only). 10 males and 10 females per group.

Dose Administration:

- Route: Oral gavage
- Frequency: Daily for 90 days
- Dose Levels: A high dose expected to produce some toxicity but not mortality, a low dose expected to produce no adverse effects, and an intermediate dose.

Observations:

- Clinical Signs: Daily observation for signs of toxicity.
- Body Weight and Food Consumption: Weekly measurements.
- Hematology and Clinical Chemistry: At termination.
- Ophthalmology: Before and after the study.
- Pathology: Gross necropsy and histopathological examination of major organs and tissues.

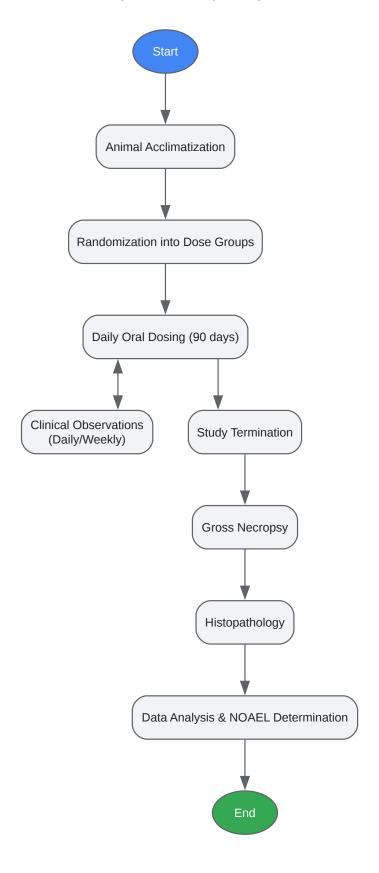
Data Analysis:

- Statistical analysis of body weight, food consumption, hematology, and clinical chemistry data.
- Pathological findings are evaluated for treatment-related changes.



· Determination of the NOAEL.

Experimental Workflow: In Vivo 90-Day Oral Toxicity Study





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